molecular formula C18H17Br2NO B2521994 N-(2,4-Dibromophenyl)(phenylcyclopentyl)formamide CAS No. 1022042-38-1

N-(2,4-Dibromophenyl)(phenylcyclopentyl)formamide

Cat. No.: B2521994
CAS No.: 1022042-38-1
M. Wt: 423.148
InChI Key: OAQMXWZCLVDGJE-UHFFFAOYSA-N
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Description

N-(2,4-Dibromophenyl)(phenylcyclopentyl)formamide is a chemical compound with the molecular formula C18H17Br2NO It is characterized by the presence of two bromine atoms attached to a phenyl ring, a phenylcyclopentyl group, and a formamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-Dibromophenyl)(phenylcyclopentyl)formamide typically involves the reaction of 2,4-dibromophenylamine with phenylcyclopentanone in the presence of a formylating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include formic acid or formamide, and the reaction is often catalyzed by an acid or base to facilitate the formation of the formamide group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-Dibromophenyl)(phenylcyclopentyl)formamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the removal of bromine atoms or the reduction of the formamide group to an amine.

    Substitution: The bromine atoms in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives such as this compound oxides.

    Reduction: Reduced products like N-(2,4-dibromophenyl)(phenylcyclopentyl)amine.

    Substitution: Substituted derivatives with various functional groups replacing the bromine atoms.

Scientific Research Applications

N-(2,4-Dibromophenyl)(phenylcyclopentyl)formamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,4-Dibromophenyl)(phenylcyclopentyl)formamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural features allow it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are currently under investigation, with studies focusing on its potential as a modulator of biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-Dichlorophenyl)(phenylcyclopentyl)formamide
  • N-(2,4-Difluorophenyl)(phenylcyclopentyl)formamide
  • N-(2,4-Dimethylphenyl)(phenylcyclopentyl)formamide

Uniqueness

N-(2,4-Dibromophenyl)(phenylcyclopentyl)formamide is unique due to the presence of bromine atoms, which impart distinct chemical and physical properties compared to its analogs with different halogen or alkyl substitutions. The bromine atoms influence the compound’s reactivity, stability, and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(2,4-dibromophenyl)-1-phenylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Br2NO/c19-14-8-9-16(15(20)12-14)21-17(22)18(10-4-5-11-18)13-6-2-1-3-7-13/h1-3,6-9,12H,4-5,10-11H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAQMXWZCLVDGJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=C(C=C(C=C3)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Br2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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